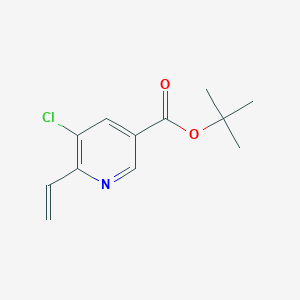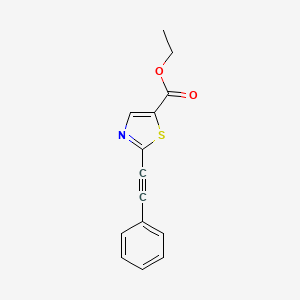
5-Chloro-6-vinylnicotinic acid tert-butyl ester
Overview
Description
5-Chloro-6-vinylnicotinic acid tert-butyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chlorine atom at the 5th position, a vinyl group at the 6th position, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-vinylnicotinic acid tert-butyl ester typically involves multiple steps. One common method starts with the chlorination of 6-vinyl-nicotinic acid, followed by esterification with tert.-butyl alcohol. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-vinylnicotinic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while substitution of the chlorine atom can produce various substituted derivatives.
Scientific Research Applications
5-Chloro-6-vinylnicotinic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-6-vinylnicotinic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and chlorine atom can participate in various binding interactions, while the tert.-butyl ester group can influence the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Vinyl-nicotinic acid: Lacks the chlorine atom and tert.-butyl ester group.
5-Chloro-nicotinic acid: Lacks the vinyl group and tert.-butyl ester group.
Nicotinic acid tert.-butyl ester: Lacks the chlorine atom and vinyl group.
Uniqueness
5-Chloro-6-vinylnicotinic acid tert-butyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom, vinyl group, and tert.-butyl ester group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
tert-butyl 5-chloro-6-ethenylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-5-10-9(13)6-8(7-14-10)11(15)16-12(2,3)4/h5-7H,1H2,2-4H3 |
InChI Key |
MBTMAYCHRRHEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)C=C)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Nitro-2-phenyl-2,5-dihydro-pyrazolo-[4,3-c]quinolin-3-one](/img/structure/B8372458.png)

![2-Chloro-6-[4-(methylamino)piperidin-1-yl]isonicotinonitrile](/img/structure/B8372467.png)
![4-(Aminocarbonyl)-2-methyl-5-[(1-methylpropyl)oxy]benzoic acid](/img/structure/B8372475.png)


![6-(3-Iodo-phenyl)-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B8372501.png)

